molecular formula C19H17F6N7OS B14928232 2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B14928232
M. Wt: 505.4 g/mol
InChI Key: QXWXRLWBPFBOFB-JQAMDZJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a combination of pyrazole, triazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an appropriate nitrile to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole intermediate is further reacted with a thiol to introduce the sulfanyl group.

    Formation of the Hydrazide: The final step involves the reaction of the sulfanyl-triazole intermediate with an acyl hydrazide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazide group, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and triazole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole and triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound is of interest for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving the pyrazole and triazole rings.

    Industrial Applications: The compound may have applications in the development of new materials, particularly those with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE
  • **2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-({4-ETHYL-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C19H17F6N7OS

Molecular Weight

505.4 g/mol

IUPAC Name

2-[[4-ethyl-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H17F6N7OS/c1-3-32-16(13-8-14(19(23,24)25)30-31(13)2)28-29-17(32)34-10-15(33)27-26-9-11-6-4-5-7-12(11)18(20,21)22/h4-9H,3,10H2,1-2H3,(H,27,33)/b26-9+

InChI Key

QXWXRLWBPFBOFB-JQAMDZJQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=CC(=NN3C)C(F)(F)F

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=CC(=NN3C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.